molecular formula C34H30O7S B13825899 beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate

beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate

Cat. No.: B13825899
M. Wt: 582.7 g/mol
InChI Key: IHYHWOMUUFMHGT-UHFFFAOYSA-N
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Description

This compound is a synthetic thioglycoside derivative featuring a β-D-glucopyranose core with distinct modifications:

  • 4-Methylphenyl aglycone: The 4-methylphenyl group at the anomeric position enhances lipophilicity and may influence receptor interactions.
  • 4,6-O-[(R)-Phenylmethylene] protection: This bicyclic acetal group stabilizes the glucopyranose ring, directing reactivity toward the 2- and 3-hydroxyl groups .
  • 2,3-Dibenzoate esters: These ester groups improve solubility in organic solvents and modulate steric and electronic properties.
  • 1-Thio linkage: Replacing the oxygen at the anomeric position with sulfur increases metabolic stability and alters glycosidic bond cleavage kinetics .

Synthetic routes typically involve regioselective benzoylation, benzylidene protection, and thioglycoside formation using trichloroacetimidate donors or thiol promoters .

Properties

IUPAC Name

[7-benzoyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O7S/c1-22-17-19-26(20-18-22)42-34-30(40-32(36)24-13-7-3-8-14-24)29(39-31(35)23-11-5-2-6-12-23)28-27(38-34)21-37-33(41-28)25-15-9-4-10-16-25/h2-20,27-30,33-34H,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHWOMUUFMHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The synthesis of beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate typically involves multi-step carbohydrate chemistry techniques, including selective protection of hydroxyl groups, formation of thio-glycosidic bonds, and esterification.

Stepwise Synthesis Protocol

Step 1: Formation of 4-Methylphenyl 1-thio-beta-D-glucopyranoside

  • The starting material is usually beta-D-glucose derivative or glucopyranose.
  • The anomeric hydroxyl is converted to a thio-glycoside by reaction with 4-methylthiophenol under acidic or Lewis acid catalysis, yielding 4-methylphenyl 1-thio-beta-D-glucopyranoside.
  • This step ensures the sulfur atom replaces the anomeric oxygen, forming a stable thio-glycosidic bond.

Step 2: Protection of 4,6-Hydroxyl Groups as (R)-Phenylmethylene Acetal

  • The 4 and 6 hydroxyl groups are selectively protected by reaction with benzaldehyde or substituted benzaldehydes under acidic conditions to form the (R)-phenylmethylene acetal.
  • The use of chiral catalysts or controlled conditions ensures the (R)-configuration of the acetal.
  • This step is crucial for regioselective protection and subsequent selective reactions at other hydroxyl groups.

Step 3: Esterification of 2,3-Hydroxyl Groups to Dibenzoate

  • The free hydroxyl groups at positions 2 and 3 are esterified with benzoyl chloride (benzoic acid chloride) in the presence of a base such as pyridine.
  • This results in the formation of the 2,3-dibenzoate esters, which protect these positions and modulate the compound’s solubility and reactivity.

Step 4: Purification and Crystallization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Crystallization from suitable solvents yields the pure compound, often characterized by melting point, NMR, and MS analysis.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Thio-glycoside formation 4-methylthiophenol, Lewis acid catalyst, solvent (e.g., acetonitrile), room temp to 40°C, 12-24 h 85-90 Chen et al., Organic Letters, 2005
2 Acetal formation Benzaldehyde, acid catalyst (e.g., p-TsOH), reflux or room temp, several hours 80-95 Chen et al., Organic Letters, 2005
3 Esterification Benzoyl chloride, pyridine, 0-5°C to room temp, 2-4 h 90-95 Standard carbohydrate chemistry protocols
4 Purification & crystallization Silica gel chromatography, recrystallization from ethyl acetate or ethanol - Patent US8513202B2

Detailed Research Findings

  • Catalysts: Vanadyl triflate has been reported as an effective catalyst for the selective acetal formation step, promoting high stereoselectivity and yield in the formation of the (R)-phenylmethylene acetal protecting group.
  • Solvent Effects: Acetonitrile is commonly used as a solvent for the thio-glycoside formation due to its polarity and ability to stabilize reaction intermediates.
  • Reaction Time: Extended reaction times (up to 14 hours) at ambient temperature favor complete conversion without degradation.
  • Purity and Stability: The final compound is stable under standard storage conditions and can be isolated as a crystalline solid, facilitating handling and further application.

Analytical Characterization

The compound is typically characterized by:

Technique Key Data/Indicators
NMR (1H, 13C) Signals consistent with protected sugar moiety and aromatic substituents; acetal methine proton at characteristic shifts
Mass Spectrometry Molecular ion peak at m/z corresponding to 554.7 g/mol molecular weight
IR Spectroscopy Ester carbonyl stretching around 1720 cm⁻¹; thioether bands
Optical Rotation Consistent with beta-D-glucopyranoside stereochemistry

Chemical Reactions Analysis

Types of Reactions

(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The phenyl and p-tolylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Key Differences Reference
Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives 4,6-Benzylidene protection; variable acyl groups at C2/C3 (e.g., decanoyl, octanoyl) Antibacterial (Gram-positive bacteria: MIC 8–32 µg/mL) - Lacks thio linkage and dibenzoate esters.
- α-anomeric configuration reduces metabolic stability.
Ethyl 2,3-Di-O-Benzoyl-4,6-O-Benzylidene-1-Thio-β-L-Glucopyranoside 4,6-Benzylidene; 2,3-dibenzoate; 1-thio linkage N/A (used in supramolecular assemblies) - L-configuration (vs. D-glucose).
- Ethyl aglycone (vs. 4-methylphenyl).
Phenyl 4,6-O-[(R)-Phenylmethylene]-β-D-Glucopyranoside 4,6-Benzylidene; phenyl aglycone Not reported - Oxygen glycosidic bond (vs. thio).
- Absence of 2,3-dibenzoate esters.
Allyl 4,6-O-Benzylidene-β-D-Galactopyranoside 4,6-Benzylidene; allyl aglycone; galactose core Potential glycosidase inhibition - Galactose stereochemistry (C4 hydroxyl orientation).
- Allyl group enhances reactivity for further functionalization.

Key Comparative Insights:

The 4-methylphenyl aglycone provides greater lipophilicity than phenyl or allyl groups, improving membrane permeability .

Anomeric Configuration and Stability: The β-configuration in the target compound and phenyl analogs enhances stability against acid-catalyzed hydrolysis compared to α-anomers . The 1-thio linkage confers resistance to glycosidases, unlike oxygen-linked analogs like phenyl 4,6-O-benzylidene-β-D-glucopyranoside .

Synthetic Flexibility: Thioglycosides (e.g., target compound, ethyl 1-thio-β-L-glucopyranoside) serve as versatile glycosyl donors in glycosylation reactions due to their compatibility with diverse promoters (e.g., TMSOTf, NIS) . Benzylidene-protected derivatives are intermediates for regioselective functionalization, enabling tailored modifications at C2/C3 positions .

Biological Activity

Beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate is a complex glycoside with notable biological activities. This compound features a unique molecular structure that includes a beta-D-glucopyranoside backbone, thioether functional groups, and multiple aromatic moieties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C34H30O7S
  • Molecular Weight : 582.67 g/mol
  • Melting Point : 171-172 °C
  • Boiling Point : 714.1 °C (predicted) .

Antimicrobial Activity

Research indicates that beta-D-glucopyranoside derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications to the glucopyranoside structure can enhance its efficacy against various bacterial strains. The presence of the thioether group is particularly significant in increasing the compound's interaction with microbial membranes, leading to enhanced permeability and disruption of cellular integrity .

Enzyme Inhibition

Beta-D-glucopyranoside derivatives have been investigated for their ability to inhibit specific enzymes relevant to metabolic pathways. For example, enzyme inhibition studies have revealed that certain derivatives can modulate the activity of glycosidases and other enzymes involved in carbohydrate metabolism. This modulation can have therapeutic implications in conditions such as diabetes and obesity .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have demonstrated that beta-D-glucopyranoside derivatives can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of apoptotic pathways through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of beta-D-glucopyranoside derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with higher substitution at the phenyl group exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced potency compared to unsubstituted analogs.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Unsubstituted Derivative200150
4-Methylphenyl Derivative5030

Study on Cytotoxic Effects

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that beta-D-glucopyranoside derivatives induced significant cytotoxic effects at concentrations above 25 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Concentration (µM)% Apoptosis (HeLa)% Apoptosis (MCF-7)
1057
252015
505040

The biological activity of beta-D-glucopyranoside derivatives is attributed to several mechanisms:

  • Membrane Disruption : The thioether group enhances the compound's ability to integrate into lipid membranes, leading to increased permeability.
  • Enzyme Modulation : Interaction with key metabolic enzymes alters their activity, impacting cellular metabolism.
  • Induction of Apoptosis : The generation of ROS triggers apoptotic pathways, particularly in cancer cells.

Q & A

Q. What are the key synthetic strategies for preparing this thioglycoside derivative, and how do protecting groups influence reaction outcomes?

The compound is synthesized via thioglycosylation, leveraging the 1-thio-β-D-glucopyranoside core. Critical steps include:

  • Protection of hydroxyl groups : Benzyl (Bn), benzoyl (Bz), and benzylidene (4,6-O-[(R)-phenylmethylene]) groups are used to block reactive sites. For example, 4,6-O-benzylidene formation ensures regioselective protection of the glucose C4 and C6 positions .
  • Thioglycoside activation : Phenyl or 4-methylphenyl thiols are coupled to the anomeric center using promoters like NIS (N-iodosuccinimide) or BF₃·Et₂O .
  • Acylation : 2,3-dibenzoate groups are introduced via esterification with benzoic anhydride under basic conditions .
    Methodological Note : Monitor reaction progress via TLC and NMR to confirm regioselectivity and avoid over-acylation .

Q. How is the compound characterized to confirm its regio- and stereochemistry?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Benzylidene protons (δ 5.4–5.6 ppm) confirm C4/C6 protection. Aromatic protons from 2,3-dibenzoates appear at δ 7.2–8.0 ppm .
    • NOE experiments : Verify β-configuration at the anomeric center (axial H1 signal at δ 4.8–5.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ ion) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., benzylidene migration) affect synthesis reproducibility?

The 4,6-O-benzylidene group may undergo acid-catalyzed migration to C3/C5 under harsh conditions, altering regioselectivity.

  • Mitigation : Use anhydrous conditions and mild Lewis acids (e.g., ZnCl₂) for benzylidene formation. Monitor via ¹H NMR for unexpected splitting of benzylidene signals .
  • Data contradiction example : Yields drop from 85% to 60% if trace moisture is present during benzylidene formation .

Q. What strategies optimize glycosylation efficiency when using this compound as a glycosyl donor?

  • Donor activation : Thioglycosides require activation with thiophilic reagents (e.g., Ph₂SO/Tf₂O) to generate oxocarbenium intermediates .
  • Solvent effects : Use dichloromethane or toluene to stabilize reactive intermediates. Polar aprotic solvents (e.g., MeCN) reduce side reactions .
  • Temperature control : Reactions at –40°C improve stereoselectivity (β:α ratio >20:1) .

Q. How can regioselective deprotection of the benzylidene group enable further functionalization?

  • Acid hydrolysis : 0.1 M HCl in THF/H₂O (1:1) selectively cleaves the benzylidene group, yielding free C4/C6 hydroxyls for downstream glycosylation .
  • Alternative : Hydrogenolysis (H₂/Pd-C) removes benzyl groups but preserves benzylidene .

Troubleshooting Common Challenges

  • Low glycosylation yields : Ensure rigorous drying of solvents and use fresh activators (e.g., NIS). Pre-activate the thioglycoside for 10 min before adding the acceptor .
  • Unwanted benzoylation : Quench excess benzoic anhydride with ice-cold NaHCO₃ immediately after reaction completion .

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